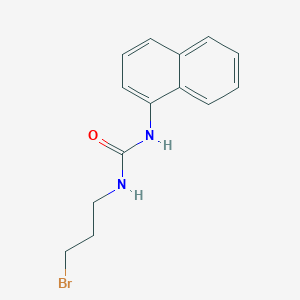![molecular formula C8H10N2 B010820 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile CAS No. 106037-35-8](/img/structure/B10820.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile, also known as quinuclidine, is a bicyclic organic compound with a nitrogen heteroatom. It is widely used in scientific research due to its unique chemical and physical properties. Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
Quinuclidine acts as a competitive antagonist of muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes, including cognition, memory, and movement. It also modulates the activity of NMDA receptors, which are important for learning and memory. Quinuclidine derivatives have been shown to bind to sigma receptors, which are involved in the regulation of neuronal activity and cell survival.
Biochemical and Physiological Effects:
Quinuclidine has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of ion channel activity, and regulation of neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Quinuclidine is a versatile building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is readily available and relatively inexpensive, making it a popular choice for researchers. However, 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives can be toxic and may require special handling and disposal procedures.
Zukünftige Richtungen
There are many potential future directions for research on 1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile and its derivatives. One area of interest is the development of selective agonists or antagonists for specific neurotransmitter receptors, which could lead to the development of novel treatments for neurological and psychiatric disorders. Another area of interest is the synthesis of this compound-based materials with unique properties, such as high conductivity or high surface area. Finally, there is potential for the development of new synthetic methods for this compound and its derivatives, which could lead to more efficient and sustainable production processes.
Synthesemethoden
Quinuclidine can be synthesized by several methods, including the Bischler-Napieralski cyclization of N-acyl amino acids, the Pictet-Spengler reaction of tryptamines, and the reduction of quinuclidinone. The most commonly used method is the Bischler-Napieralski cyclization, which involves the reaction of an N-acyl amino acid with a Lewis acid catalyst, such as aluminum chloride or zinc chloride.
Wissenschaftliche Forschungsanwendungen
Quinuclidine has been extensively studied for its biological activities, including its anticholinergic, anticonvulsant, and analgesic effects. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. Quinuclidine derivatives have been developed as selective agonists or antagonists for various neurotransmitter receptors, such as muscarinic acetylcholine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors.
Eigenschaften
CAS-Nummer |
106037-35-8 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]oct-2-ene-3-carbonitrile |
InChI |
InChI=1S/C8H10N2/c9-5-8-6-10-3-1-7(8)2-4-10/h6-7H,1-4H2 |
InChI-Schlüssel |
WSZVAPAWOWNVFG-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(=C2)C#N |
Kanonische SMILES |
C1CN2CCC1C(=C2)C#N |
Synonyme |
1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile(6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)


![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)

![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)

![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)



